ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a purine core conjugated to a piperidine-piperazine scaffold. The purine moiety (9H-purin-6-yl) is linked to the piperidin-4-yl group via a nitrogen atom, while the piperazine ring is functionalized with an ethyl carboxylate ester.
Properties
Molecular Formula |
C18H25N7O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[1-(7H-purin-6-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N7O3/c1-2-28-18(27)25-9-7-24(8-10-25)17(26)13-3-5-23(6-4-13)16-14-15(20-11-19-14)21-12-22-16/h11-13H,2-10H2,1H3,(H,19,20,21,22) |
InChI Key |
PAWQIQPCAUWCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the purine base, which is then reacted with piperidine and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has been studied for several biological activities, primarily focusing on its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival.
PI3K Inhibition
The compound has been identified as a potent inhibitor of the delta isoform of PI3K, which is implicated in several cancers and inflammatory diseases. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by interfering with metabolic pathways essential for cancer cell survival.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been documented. It may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The mechanisms through which this compound exerts its effects are still being elucidated but are thought to involve specific interactions with enzymes or receptors involved in cellular signaling pathways.
Case Studies
Several studies have investigated the efficacy of this compound:
Study on PI3K Inhibition
A study published in Cancer Research demonstrated that compounds similar to this compound significantly inhibited PI3K-delta activity in vitro and showed promising results in vivo against tumor growth in mouse models .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting potential applications in treating inflammatory conditions.
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | Source |
|---|---|---|
| PI3K Inhibition | Inhibits delta isoform leading to reduced cell proliferation | Cancer Research Journal |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Inflammation Journal |
Mechanism of Action
The mechanism of action of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compound 22 ()
- Structure : 2-Methoxyethyl 4-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperazine-1-carboxylate.
- Key Features :
- Substituted purine (8-(2-ClPh), 9-(4-ClPh)) linked to a piperazine carboxylate.
- Methoxyethyl ester instead of ethyl ester.
- Properties :
Compound 53 ()
- Structure : 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-cyclohexylpiperazine-1-carboxamide.
- Key Features :
- Cyclohexyl carboxamide replaces the ethyl carboxylate.
- Properties :
Comparison with Target Compound :
- Structural Differences : The target compound lacks chloroaryl substitutions on the purine ring and uses an ethyl carboxylate instead of a carboxamide or methoxyethyl ester.
- Implications :
- Reduced steric bulk may enhance solubility compared to Compound 53.
- The ethyl ester could offer better metabolic stability than the methoxyethyl group in Compound 22.
Piperazine Carboxylates with Varied Substituents
Comparison with Target Compound :
- Functional Group Differences : The target compound’s purine-piperidine system introduces a heterocyclic complexity absent in simpler aryl-substituted analogs.
- Bioactivity Potential: Purine derivatives are more likely to interact with adenosine receptors or kinases than fluorinated/nitro-substituted analogs.
Piperidine-Piperazine Hybrids
Comparison with Target Compound :
- Synthetic Complexity : The purine-piperidine linkage in the target compound may require multi-step coupling, unlike reductive amination routes for simpler hybrids.
Biological Activity
Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperazine moiety : Imparts basic properties and contributes to its pharmacological activity.
- Purine derivative : The presence of a purine structure suggests potential interactions with nucleic acid processes.
- Ethyl carboxylate group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer metabolism, potentially leading to reduced tumor growth.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing pathways related to neurotransmission and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | |
| Antitumor Activity | Cancer cell lines (various types) | |
| Neurotransmitter Receptor | Modulation of dopamine receptors |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Effects : In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves downregulation of DHFR, which is essential for DNA synthesis and cell proliferation. This was evidenced by reduced levels of NADPH, leading to destabilization of DHFR protein .
- Neuropharmacological Studies : Research indicates that this compound exhibits modulatory effects on neurotransmitter systems, particularly dopamine pathways. This suggests potential applications in treating neurological disorders such as schizophrenia or depression .
- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics reveal favorable absorption characteristics, indicating that the compound can effectively reach systemic circulation post-administration. This enhances its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
